- Substituted isoquinoline-1,3(2H,4H)-diones, 1-thioxo-1,4-dihydro-2H-isoquinoline-3-ones and 1,4-dihydro-3(2H)-isoquinolones as CDK inhibitors and their preparation, pharmaceutical composition and use in the treatment of cancer, infections and other diseases, World Intellectual Property Organization, , ,
Cas no 943749-57-3 (6-bromo-2,4-dihydro-1H-isoquinolin-3-one)
943749-57-3 structure
Product Name:6-bromo-2,4-dihydro-1H-isoquinolin-3-one
CAS-Nr.:943749-57-3
MF:C9H8BrNO
MW:226.06992149353
MDL:MFCD26127257
CID:2662259
PubChem ID:59300353
Update Time:2024-10-25
6-bromo-2,4-dihydro-1H-isoquinolin-3-one Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 6-bromo-1,4-dihydro-2H-isoquinolin-3-one
- 6-bromo-1,4-dihydroisoquinolin-3(2H)-one
- 6-Bromo-1,2-dihydroisoquinolin-3(4H)-one
- 6-bromo-2,4-dihydro-1H-isoquinolin-3-one
- SY263246
- 6-Bromo-1,4-dihydro-3(2H)-isoquinolinone
- 3(2H)-Isoquinolinone, 6-bromo-1,4-dihydro-
- 6-Bromo-1,4-dihydro-3(2H)-isoquinolinone (ACI)
- CS-0040551
- 6-bromo-1,2,3,4-tetrahydroisoquinolin-3-one
- CZALQHYWGITYHK-UHFFFAOYSA-N
- F53175
- EN300-2010259
- MFCD26127257
- SCHEMBL1852665
- AKOS023824105
- Z1813375979
- 943749-57-3
- KS-9120
- DB-207416
-
- MDL: MFCD26127257
- Inchi: 1S/C9H8BrNO/c10-8-2-1-6-5-11-9(12)4-7(6)3-8/h1-3H,4-5H2,(H,11,12)
- InChI-Schlüssel: CZALQHYWGITYHK-UHFFFAOYSA-N
- Lächelt: O=C1CC2C(=CC=C(C=2)Br)CN1
Berechnete Eigenschaften
- Genaue Masse: 224.97893 g/mol
- Monoisotopenmasse: 224.97893 g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 1
- Schwere Atomanzahl: 12
- Anzahl drehbarer Bindungen: 0
- Komplexität: 195
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topologische Polaroberfläche: 29.1
- Molekulargewicht: 226.07
6-bromo-2,4-dihydro-1H-isoquinolin-3-one Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CK194-100mg |
6-bromo-2,4-dihydro-1H-isoquinolin-3-one |
943749-57-3 | 95% | 100mg |
885.0CNY | 2021-07-15 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CK194-250mg |
6-bromo-2,4-dihydro-1H-isoquinolin-3-one |
943749-57-3 | 95% | 250mg |
3538CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CK194-200mg |
6-bromo-2,4-dihydro-1H-isoquinolin-3-one |
943749-57-3 | 95% | 200mg |
2214.0CNY | 2021-07-15 | |
| Chemenu | CM367360-50mg |
6-Bromo-2,4-dihydro-1H-isoquinolin-3-one |
943749-57-3 | 95%+ | 50mg |
$*** | 2023-03-30 | |
| Chemenu | CM367360-100mg |
6-Bromo-2,4-dihydro-1H-isoquinolin-3-one |
943749-57-3 | 95%+ | 100mg |
$*** | 2023-03-30 | |
| Chemenu | CM367360-250mg |
6-Bromo-2,4-dihydro-1H-isoquinolin-3-one |
943749-57-3 | 95%+ | 250mg |
$*** | 2023-03-30 | |
| abcr | AB543665-100 mg |
6-Bromo-1,4-dihydroisoquinolin-3(2H)-one, 95%; . |
943749-57-3 | 95% | 100mg |
€423.00 | 2023-06-14 | |
| abcr | AB543665-250 mg |
6-Bromo-1,4-dihydroisoquinolin-3(2H)-one, 95%; . |
943749-57-3 | 95% | 250mg |
€606.90 | 2023-06-14 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB02794-1g |
6-bromo-1,4-dihydroisoquinolin-3(2H)-one |
943749-57-3 | 95% | 1g |
$560 | 2023-09-07 | |
| eNovation Chemicals LLC | Y1050524-50mg |
6-bromo-2,4-dihydro-1H-isoquinolin-3-one |
943749-57-3 | 95% | 50mg |
$90 | 2024-06-06 |
6-bromo-2,4-dihydro-1H-isoquinolin-3-one Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Pyrophosphoric acid ; 10 min, 160 °C
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Pyrophosphoric acid ; 10 min, 160 °C
Referenz
- Substituted isoquinoline-1,3(2H,4H)-diones, 1-thioxo-1,4-dihydro-2H-isoquinoline-3-ones and 1,4-dihydro-3(2H)-isoquinolones as CDK inhibitors and their preparation, pharmaceutical composition and use in the treatment of cancer, United States, , ,
Herstellungsverfahren 3
Reaktionsbedingungen
Referenz
- Substituted dihydroisoquinolinone and isoquinolinedione derivatives as calcium channel blockers, United States, , ,
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Oxygen ; 15 min, 180 °C
1.2 Reagents: Potassium carbonate Solvents: Water ; pH 7, cooled
1.2 Reagents: Potassium carbonate Solvents: Water ; pH 7, cooled
Referenz
- Preparation of carbazole and carbazole-like compounds (e.g., pyridoindole and pyrrolodipyridine derivatives) useful for treating cancers, World Intellectual Property Organization, , ,
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: Phosphoric acid , Oxygen ; 15 min, 180 °C
1.2 Reagents: Sodium carbonate Solvents: Water ; pH 7
1.2 Reagents: Sodium carbonate Solvents: Water ; pH 7
Referenz
- Substituted dihydroisoquinolinone and isoquinolinedione derivatives as calcium channel blockers, World Intellectual Property Organization, , ,
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Reagents: Pyrophosphoric acid ; 10 min, 160 °C
Referenz
- Substituted isoquinoline-1,3(2H,4H)-diones, 1-thioxo-1,4-dihydro-2H-isoquinoline-3-ones and 1,4-dihydro-3(2H)-isoquinolones as CDK inhibitors and their preparation, pharmaceutical composition and use in the treatment of cancer, United States, , ,
6-bromo-2,4-dihydro-1H-isoquinolin-3-one Raw materials
6-bromo-2,4-dihydro-1H-isoquinolin-3-one Preparation Products
6-bromo-2,4-dihydro-1H-isoquinolin-3-one Verwandte Literatur
-
1. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
-
M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
-
David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
-
J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
943749-57-3 (6-bromo-2,4-dihydro-1H-isoquinolin-3-one) Verwandte Produkte
- 501130-49-0(6-Bromoisoquinoline-1,3(2h,4h)-dione)
- 6602-96-6(2-(4-bromophenyl)-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone)
- 943751-93-7(7-Bromo-1,2-dihydroisoquinolin-3(4H)-one)
- 147497-32-3(6-bromo-1,2,3,4-tetrahydroisoquinolin-1-one)
- 335398-50-0(N-Benzyl-2-(4-bromophenyl)acetamide)
- 891782-60-8(7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one)
- 877265-10-6(7-Bromo-2-Methyl-1,2-Dihydroisoquinolin-3(4h)-One)
- 1314241-99-0(7-Bromo-4-methyl-1,2-dihydroisoquinolin-3(4H)-one)
- 61308-67-6(3(2H)-Isoquinolinone, 4,4-bis(4-bromophenyl)-1,4-dihydro-)
- 937591-28-1(1-(7-Bromo-3,4-dihydroisoquinolin-2(1H)-yl)ethanone)
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